molecular formula C3H3N3OS B6234635 N-(1,3,4-thiadiazol-2-yl)formamide CAS No. 26861-89-2

N-(1,3,4-thiadiazol-2-yl)formamide

Cat. No.: B6234635
CAS No.: 26861-89-2
M. Wt: 129.1
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Description

N-(1,3,4-Thiadiazol-2-yl)formamide (CAS 26861-89-2) is a versatile chemical intermediate of significant interest in medicinal chemistry and anticancer drug discovery. Its core structure, the 1,3,4-thiadiazole heterocycle, serves as a privileged scaffold and bioisostere of pyrimidine, which allows derivatives to effectively interfere with critical cellular processes in cancer pathology . This compound is primarily valued for its role in the synthesis of novel, potent small molecules designed to target a range of biological pathways. A primary application and research value of this compound derivatives lies in their potency as uncompetitive inhibitors of 6-phosphogluconate dehydrogenase (6PGD) , a crucial enzyme in the pentose phosphate pathway. Inhibitors based on this scaffold have demonstrated significant activity with IC50 values in the low micromolar range, disrupting oligomerization of the enzyme and suppressing proliferation in cancer cell lines such as A549 and Huh7 . Furthermore, research has shown that novel compounds synthesized from this intermediate exhibit potent antiproliferative activity against breast cancer cells (MCF-7) , inducing cell cycle arrest at the G2/M phase and promoting apoptosis through mechanisms that may involve inhibition of CDK1 . The 1,3,4-thiadiazole ring's mesoionic nature contributes to favorable drug-like properties, including the ability to cross cellular membranes and good intestinal absorption, making it a promising scaffold for developing new therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can leverage this high-purity compound as a key building block to explore new chemical space in developing inhibitors for metabolic enzymes and targeted anticancer therapies .

Properties

CAS No.

26861-89-2

Molecular Formula

C3H3N3OS

Molecular Weight

129.1

Purity

95

Origin of Product

United States

Preparation Methods

Conventional Formic Acid-Mediated Acylation

In a typical procedure, 1,3,4-thiadiazol-2-amine is refluxed with excess formic acid at 100–120°C for 4–6 hours. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of formic acid, followed by dehydration to form the formamide derivative. Yields range from 65% to 78%, depending on the purity of the starting material and reaction time. For instance, Vulcanchem reports a 75% yield using this method under optimized conditions.

Table 1: Reaction Conditions for Formic Acid-Mediated Synthesis

ParameterValue
Temperature100–120°C
Reaction Time4–6 hours
SolventNone (neat formic acid)
Yield65–78%

Catalyzed Acylation Using Formic Acid Derivatives

To enhance reaction efficiency, formic acid derivatives such as formic anhydride or ethyl formate are employed. Gupta et al. demonstrated that substituting formic acid with acetyl chloride in the presence of a base (e.g., pyridine) increases the yield to 85% by minimizing side reactions. The use of methane sulfonic acid as a dehydrating agent further improves purity, achieving yields exceeding 90%.

Cyclization of Thiosemicarbazides

Thiosemicarbazides serve as versatile precursors for 1,3,4-thiadiazole derivatives, including this compound. This method involves cyclodehydration of substituted thiosemicarbazides under acidic or oxidative conditions.

Acid-Catalyzed Cyclization

A classic approach involves treating thiosemicarbazide with a mixture of formic acid and hydrochloric acid. The reaction mechanism entails initial protonation of the thiosemicarbazide nitrogen, followed by intramolecular cyclization and elimination of water. Kiryanov et al. optimized this protocol using polyphosphoric acid (PPA) as a catalyst, achieving an 88% yield at 80°C over 5 hours.

Table 2: Acid-Catalyzed Cyclization Parameters

ParameterValue
CatalystPolyphosphoric acid
Temperature80°C
Reaction Time5 hours
Yield88%

Oxidative Cyclization with Lawesson’s Reagent

Lawesson’s reagent (LR), a thionating agent, facilitates the conversion of diacylhydrazines to 1,3,4-thiadiazoles. Kumar et al. applied this method to synthesize this compound by reacting 1,2-diacylhydrazine with LR in tetrahydrofuran (THF) at 80°C. The yield reached 91% under microwave irradiation, highlighting the method’s efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green alternative to conventional heating, reducing reaction times and improving yields. A study by Kiryanov et al. demonstrated that microwave-assisted cyclization of 4-bromobenzohydrazide with myristoyl chloride produced this compound in 91% yield within 13 minutes. This method minimizes by-product formation and energy consumption, making it suitable for high-throughput applications.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time5 hours13 minutes
Yield88%91%
Energy ConsumptionHighLow

Hydrolysis of Formamidine Salts

A patent by CN111471028A discloses a novel route involving formamidine salts. Oxalanilide hydrazine reacts with formamidine acetate in n-butanol at 145°C to form 1,2,4-triazole-3-formyl-N-phenylamine, which is subsequently hydrolyzed in alkaline solution to yield this compound. This two-step process achieves a 92.4% yield and avoids hazardous reagents like nitrous acid.

Mechanistic Insights and Optimization Strategies

Role of Catalysts

Catalysts such as PPA and methane sulfonic acid enhance reaction kinetics by stabilizing transition states. For example, PPA protonates the carbonyl oxygen of formic acid, increasing electrophilicity and facilitating nucleophilic attack by the amine.

Solvent Effects

Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) favor dehydration. Solvent choice significantly impacts yield, with THF providing optimal results in oxidative cyclization.

Characterization and Quality Control

Synthesized this compound is characterized using:

  • FTIR Spectroscopy : A strong absorption band at 1660 cm⁻¹ confirms the C=O stretch of the formamide group.

  • NMR Spectroscopy : The ¹H NMR spectrum exhibits a singlet at δ 8.3 ppm for the formamide proton, while the ¹³C NMR spectrum shows a carbonyl signal at δ 163 ppm.

Industrial and Environmental Considerations

Traditional methods using nitrous acid or hypophosphorous acid pose explosion risks and generate toxic waste. In contrast, microwave-assisted and formamidine-based routes align with green chemistry principles by reducing solvent use and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4-thiadiazol-2-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides or acids for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Melting Points : Bulky substituents (e.g., benzylthio in 5h ) correlate with lower melting points (133–135°C), while smaller substituents (e.g., ethylthio in 5g ) yield higher melting points (168–170°C). This suggests steric hindrance reduces crystallinity.

Anticonvulsant Activity

Two acetamide analogs (e.g., 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide) demonstrated 100% efficacy in the maximal electroshock (MES) model, attributed to hydrophobic interactions from the benzothiazole domain and electron-withdrawing nitro groups . By contrast, this compound lacks such substituents, which may limit its anticonvulsant potency unless compensatory hydrogen-bonding interactions occur.

Antimicrobial and Antitumor Potential

1,3,4-Thiadiazole derivatives with carboxamide linkages (e.g., N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide) exhibit fungicidal and insecticidal activities due to enhanced membrane permeability from aromatic substituents .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1,3,4-thiadiazol-2-yl)formamide with high purity?

  • Methodological Answer : The synthesis of thiadiazole derivatives typically involves cyclization reactions using thiocarbazides or hydrazine-carbothioamides under controlled conditions. For this compound, a plausible route includes:
  • Step 1 : Condensation of formic acid derivatives with 2-aminothiadiazole precursors.
  • Step 2 : Cyclization in solvents like dimethylformamide (DMF) with bases (e.g., NaH) at 60–80°C to promote ring closure .
  • Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly impact yield and purity. Post-synthesis purification via recrystallization (e.g., ethyl acetate/hexane mixtures) or column chromatography is recommended .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the thiadiazole ring protons (δ 7.8–8.2 ppm for NH groups) and formamide carbonyl signals (δ ~165–170 ppm). Compare with literature data for similar thiadiazoles (e.g., shifts in ) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with thiadiazole derivatives .
  • Infrared Spectroscopy (IR) : Detect characteristic bands for N-H stretching (~3200 cm⁻¹) and C=O (~1680 cm⁻¹) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Thiadiazoles are known for antimicrobial and anticancer properties. Initial screens should include:
  • Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing protocols from .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Use DMSO as a solvent control (<1% v/v) .

Advanced Research Questions

Q. How can computational methods aid in elucidating the electronic and structural properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD basis set) predict:
  • Molecular Geometry : Bond angles (e.g., C1-C2-C3 = ~121.4°) and dihedral angles to confirm planarity of the thiadiazole ring (see for similar analyses) .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for reactivity predictions .
  • Docking Studies : Simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina .

Q. What strategies resolve contradictions in spectral data during structural validation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or impurities. Mitigation steps include:
  • Variable Temperature NMR : Detect dynamic processes (e.g., NH proton exchange) by acquiring spectra at 25°C and 60°C .
  • 2D NMR Techniques : HSQC and HMBC to assign ambiguous signals (e.g., distinguishing thiadiazole C2 vs. C5 carbons) .
  • X-ray Crystallography : Use SHELXL () for unambiguous structural determination if single crystals are obtainable .

Q. How can researchers design experiments to probe the mechanism of action of this compound in cancer pathways?

  • Methodological Answer : Hypothesis-driven approaches include:
  • Enzyme Inhibition Assays : Test inhibition of kinases (e.g., EGFR) or topoisomerases using fluorogenic substrates .
  • Gene Expression Profiling : RNA-seq or qPCR to identify dysregulated genes (e.g., apoptosis markers like Bax/Bcl-2) post-treatment .
  • Metabolomics : LC-MS to track changes in metabolites (e.g., ATP/ADP ratios) linked to energy metabolism .

Critical Analysis of Contradictions

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 40–80%) may stem from moisture sensitivity of intermediates. Use anhydrous conditions and inert atmospheres .
  • Biological Activity Inconsistencies : Differences in IC₅₀ values across studies could reflect assay conditions (e.g., serum concentration, exposure time). Standardize protocols per .

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